molecular formula C10H5ClN2S2 B071201 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine CAS No. 189681-04-7

4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

Cat. No. B071201
CAS RN: 189681-04-7
M. Wt: 252.7 g/mol
InChI Key: VNWBUFWVNCUUKY-UHFFFAOYSA-N
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Description

Synthesis Analysis 4-Chloro derivatives of thieno[2,3-d]pyrimidine are synthesized by the action of phosphorus oxychloride on certain substituted thieno[2,3-d]pyrimidin-4-ones. Nucleophilic reagents further modify these derivatives to produce 4-methoxy-, 4-alkylamino-, and other substituted thieno[2,3-d]pyrimidines. This process illustrates the versatility in generating a wide array of functionalized thieno[2,3-d]pyrimidine derivatives from a core chloro compound (Grinev & Kaplina, 1985).

Molecular Structure Analysis The molecular structure of synthesized thieno[2,3-d]pyrimidine derivatives, such as 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine, reveals a planar conformation excluding the fluorine atoms. Single-crystal X-ray diffraction analysis provides detailed insights into the planarity and structural nuances of these molecules, which is crucial for understanding their chemical reactivity and interaction with biological targets (Yang et al., 2014).

Chemical Reactions and Properties The chemical behavior of 4-chloro thieno[2,3-d]pyrimidines under various conditions showcases their reactivity towards nucleophilic substitution, which enables the synthesis of diverse derivatives. For instance, treatment with methanol or amines leads to 4-methoxy- or 4-alkylamino-substituted thieno[2,3-d]pyrimidines, respectively. These reactions underline the compound's potential as a versatile intermediate for further chemical transformations (Grinev & Kaplina, 1985).

Physical Properties Analysis The synthesis processes and subsequent modifications of 4-chloro thieno[2,3-d]pyrimidine derivatives significantly influence their physical properties, including melting points, solubility, and crystallinity. These properties are essential for determining the compound's suitability for various applications, ranging from material science to pharmaceuticals. Detailed characterization techniques such as NMR, IR, and elemental analysis provide comprehensive insights into the physical attributes of these compounds (Bao Wen-yan, 2010).

Chemical Properties Analysis The chemical properties of 4-chloro thieno[2,3-d]pyrimidine derivatives, including their reactivity, stability, and functional group transformations, are crucial for their application in synthetic chemistry and drug development. The ability to undergo nucleophilic substitution and participate in further chemical reactions makes these compounds valuable intermediates for the synthesis of a wide range of biologically active molecules (Grinev & Kaplina, 1985).

Scientific Research Applications

Synthesis and Derivative Formation

Research has demonstrated the synthesis of various derivatives of thieno[2,3-d]pyrimidine, including 4-Chloro derivatives, by employing phosphorus oxychloride and reacting with nucleophilic reagents. This process has led to the creation of 4-methoxy-, 4-alkylamino-, and 4-dialkylamino substituted thieno[2,3-d]pyrimidines, highlighting a versatile approach for derivative synthesis (Grinev & Kaplina, 1985). Additionally, certain derivatives have been found to undergo thermal rearrangement, showcasing the compound's utility in organic synthesis and chemical transformations.

Potential Biological Activities

A significant portion of research on 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine derivatives has focused on their biological activities. Novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have shown promising radioprotective and antitumor activities. These findings suggest that the structural modification of thieno[2,3-d]pyrimidine can lead to compounds with significant biological importance (Alqasoumi et al., 2009).

Amplification of Biological Agents

Derivatives of 4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine have been explored for their role in amplifying the effects of biological agents like phleomycin. This research suggests potential applications in enhancing the efficacy of existing therapeutic agents through chemical modification, providing a novel approach to drug development (Brown, Cowden, & Strekowski, 1982).

Antibacterial and Anti-Inflammatory Properties

Recent studies have synthesized new thienopyrimidine derivatives, testing them as antimicrobial and anti-inflammatory agents. These compounds have shown significant activity against fungi, bacteria, and inflammation, indicating the compound's potential as a scaffold for developing new therapeutic agents (Tolba et al., 2018).

Safety and Hazards

Safety data sheets suggest that personal protective equipment should be worn when handling "4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine" . Contact with skin, eyes, and clothing should be avoided, and dust formation should be prevented .

properties

IUPAC Name

4-chloro-5-thiophen-2-ylthieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2S2/c11-9-8-6(7-2-1-3-14-7)4-15-10(8)13-5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNWBUFWVNCUUKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352812
Record name 4-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine

CAS RN

189681-04-7
Record name 4-chloro-5-(2-thienyl)thieno[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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